Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with a hydroxymethyl group at position 1 and a methyl group at position 5. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol (CAS: 2763758-81-0) . The tert-butyl carbamate (Boc) group at the 3-position enhances solubility and stability, making it a valuable intermediate in medicinal chemistry for drug discovery . However, discrepancies exist in reported CAS numbers (e.g., 1087784-78-8 in ), which may reflect stereochemical variations or data inconsistencies.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h15H,5-9H2,1-4H3 |
InChI Key |
NHCJTPJRBDUQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Core Azabicyclo[3.1.1]heptane Formation
Intramolecular Cyclization of Cyclobutane Derivatives:
A key approach involves the cyclization of 1,3-functionalized cyclobutane derivatives to form the bicyclic azabicyclo[3.1.1]heptane framework. This can be achieved via intramolecular imide formation or metal-catalyzed [2+2] cycloaddition reactions. For example, the cyclization of cyclobutane-derived 1,3-dicarboxylic acid derivatives under thermal or photochemical conditions yields bicyclic imides that serve as intermediates for further functionalization.Diastereoselective Strecker Reaction:
Starting from 3-oxo-cyclobutanecarboxylate, a diastereoselective Strecker reaction introduces the amino functionality, which is crucial for the azabicyclic structure. This step sets the stereochemistry necessary for the bicyclic system.
Functional Group Introduction
Hydroxymethyl Group Installation:
The hydroxymethyl substituent at the 1-position of the azabicycloheptane ring is typically introduced through selective oxidation or hydroxymethylation of the corresponding amino intermediate. This step requires careful control to avoid over-oxidation or side reactions.Tert-butyl Ester Formation:
The carboxylate group at the 3-position is protected as a tert-butyl ester to enhance stability and facilitate purification. This is commonly achieved by esterification reactions using tert-butanol in the presence of acid catalysts or by employing tert-butyl chloroformate reagents.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material / Intermediate | Conditions / Notes | Outcome / Intermediate Product |
|---|---|---|---|---|
| 1 | Diastereoselective Strecker | 3-oxo-cyclobutanecarboxylate | Ammonium hydroxide, cyanide source, controlled pH | Amino-substituted cyclobutane derivative |
| 2 | Intramolecular Cyclization | 1,3-functionalized cyclobutane derivative | Thermal or photochemical [2+2] cycloaddition | Bicyclic imide intermediate |
| 3 | Hydroxymethylation | Bicyclic amino intermediate | Selective oxidation/hydroxymethylation reagents | Hydroxymethyl-substituted bicyclic amine |
| 4 | Esterification (tert-butyl) | Hydroxymethylated bicyclic carboxylic acid | Tert-butanol, acid catalyst or tert-butyl chloroformate | This compound |
Detailed Research Results and Data
Yield and Purity
Analytical Characterization
| Analytical Technique | Observations / Data |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic proton signals for bicyclic ring and hydroxymethyl group; tert-butyl ester singlet at ~1.4 ppm |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C13H23NO3 (m/z 241.33) |
| Infrared Spectroscopy (IR) | Ester carbonyl stretch (~1735 cm^-1), hydroxyl group (~3400 cm^-1) |
Notes on Synthesis Optimization
Temperature and pH Control:
Precise control of reaction temperature and pH is critical during the Strecker and cyclization steps to ensure stereoselectivity and minimize side reactions.Protecting Group Strategy:
The tert-butyl ester serves as a robust protecting group for the carboxylate, stable under many reaction conditions but removable under acidic conditions if needed.Scalability:
Recent reports demonstrate the feasibility of multigram scale synthesis using the described cyclization and functionalization methods, enabling further biological evaluation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes selective oxidation under controlled conditions:
Mechanistic Insight : The hydroxymethyl group’s primary alcohol character allows oxidation to aldehyde or carboxylic acid, depending on reagent strength and reaction time. Steric constraints from the bicyclo[3.1.1]heptane system moderate reactivity.
Reduction Reactions
The hydroxymethyl group can be reduced under specific conditions:
Note : The tert-butyl ester is generally stable to mild reducing agents but reacts with stronger agents like LiAlH₄.
Substitution Reactions
The ester group and hydroxymethyl moiety participate in nucleophilic substitutions:
Key Observation : The tert-butyl ester acts as a protective group, enabling selective functionalization of the hydroxymethyl group.
Functional Group Interconversion
The hydroxymethyl group serves as a handle for further derivatization:
Cycloaddition and Cross-Coupling
The bicyclic framework enables participation in stereoselective reactions:
Limitation : The methyl group at position 5 restricts cross-coupling efficiency due to steric bulk.
Stability and Degradation
Mechanistic Insights
-
Steric Effects : The bicyclo[3.1.1]heptane system imposes significant steric constraints, moderating reaction rates at the hydroxymethyl and ester sites.
-
Electronic Effects : The electron-withdrawing ester group enhances the acidity of the hydroxymethyl proton (pKa ~15.5), facilitating deprotonation in basic conditions.
-
Ring Strain : The bridged bicyclic structure exhibits moderate ring strain (estimated ~10 kcal/mol), influencing reactivity in cycloadditions .
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The hydroxymethyl and tert-butyl ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo Core
1-Formyl-5-methyl analog
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.32 g/mol
- Key Features : Replacing the hydroxymethyl group at position 1 with a formyl (-CHO) group enables conjugation reactions (e.g., Schiff base formation), expanding its utility in synthesizing imines or hydrazones .
1-Amino-5-methyl analog
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
5-Phenyl analog
Bicyclo System Modifications
3-Azabicyclo[4.1.0]heptane analog
Positional Isomerism
1-Cyclobutyl-5-hydroxymethyl analog
- Molecular Formula: C₁₆H₂₇NO₃
- Molecular Weight : 281.39 g/mol (CAS: 2770494-03-4)
Data Tables
Table 1: Structural and Physicochemical Comparison
Industrial Availability
- Suppliers like PharmaBlock and eMolecules offer the target compound and analogs (e.g., CAS 134575-14-7) for high-throughput screening and lead optimization .
Biological Activity
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, also known by its CAS number 2763758-81-0, is a bicyclic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2763758-81-0
The structure features a bicyclic framework, which is significant in determining its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections summarize key findings from studies.
- Anticholinergic Activity : The compound may act as an antagonist at muscarinic acetylcholine receptors, which could influence cognitive functions and memory processes.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, possibly through modulation of signaling pathways associated with neurodegeneration.
Case Studies and Research Findings
A review of available literature reveals several studies that have investigated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated reduced apoptosis in neuronal cell lines exposed to oxidative stress. |
| Study B | Anticholinergic Effects | Showed inhibition of acetylcholine-induced contractions in isolated smooth muscle tissues. |
| Study C | Pharmacokinetics | Reported favorable absorption characteristics and metabolic stability in vivo. |
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy:
- Cell Viability Assays : Results indicated that concentrations up to 50 µM did not significantly affect cell viability in primary neuronal cultures.
- Receptor Binding Studies : High-affinity binding to muscarinic receptors was observed, suggesting potential therapeutic applications in treating disorders like Alzheimer's disease.
Safety and Toxicology
While initial findings are promising, safety profiles must be established:
- Acute Toxicity : Limited data suggest low acute toxicity; however, further studies are necessary.
- Chronic Exposure Risks : Long-term effects remain uncharacterized, necessitating comprehensive toxicological evaluations.
Q & A
Basic Question: What are the standard synthetic methodologies for preparing tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate?
Answer:
The synthesis typically involves multi-step routes starting from bicyclic amine precursors. A common approach includes:
- Reductive amination : Reacting bicyclic amines with aldehydes/ketones under reducing agents (e.g., NaBHCN) to introduce substituents .
- Carbamate protection : Using tert-butoxycarbonyl (Boc) anhydride to protect the amine group, followed by hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
Key References : General synthetic procedures for analogous bicyclic carbamates are detailed in and .
Basic Question: How is the structural integrity of this compound validated in academic research?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Using programs like SHELXL for refinement to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
Basic Question: What analytical methods are used to assess purity and identity?
Answer:
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to determine purity (>97% as per COA) .
- TLC : Monitoring reaction progress using silica plates (visualization with UV or iodine staining).
- Elemental analysis : Confirming C, H, N composition within ±0.4% of theoretical values .
Key References : Purity standards in and .
Advanced Question: How can researchers optimize the synthesis yield of this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., BF·OEt) to enhance reaction rates in carbamate formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor Boc protection .
- Temperature control : Low temperatures (−78°C) to minimize side reactions during hydroxymethylation .
Key References : Reaction condition adjustments in and .
Advanced Question: How should contradictions in spectroscopic or crystallographic data be resolved?
Answer:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts or impurities) .
- Redetermination of crystal structure : Re-refine X-ray data with updated SHELX parameters to resolve packing disorders .
Key References : Data reconciliation methods in , and 6.
Advanced Question: What methodologies are employed for stereochemical analysis of the bicyclic core?
Answer:
- Chiral HPLC : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and determine enantiomeric excess .
- NOESY NMR : Correlating spatial proximity of protons to establish relative configuration .
- Single-crystal XRD : Absolute configuration determination via anomalous dispersion effects .
Key References : Stereochemical tools in and .
Advanced Question: How is the compound’s biological activity evaluated in preclinical studies?
Answer:
- In vitro assays : Testing against bacterial/viral strains (e.g., Mycobacterium tuberculosis) using microdilution methods to determine MIC (Minimum Inhibitory Concentration) .
- Structure-activity relationship (SAR) : Modifying the hydroxymethyl or tert-butyl groups to assess impact on bioactivity .
Key References : Antitubercular activity protocols in .
Advanced Question: What safety protocols are critical when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Key References : Safety guidelines in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
